molecular formula C16H15IN2OS B12400457 PI3K|A-IN-6

PI3K|A-IN-6

Cat. No.: B12400457
M. Wt: 410.3 g/mol
InChI Key: MWKUTIJAGYATFN-UHFFFAOYSA-N
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Description

PI3K|A-IN-6 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. This compound is particularly significant in cancer research due to its ability to inhibit the PI3K pathway, which is often dysregulated in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K|A-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions and using advanced purification techniques such as chromatography and crystallization. The process must also comply with regulatory standards to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

PI3K|A-IN-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

PI3K|A-IN-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the PI3K pathway and its role in various chemical processes.

    Biology: Employed in cell biology studies to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by dysregulated PI3K signaling.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway.

Mechanism of Action

PI3K|A-IN-6 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This inhibition disrupts the downstream signaling events that promote cell growth, survival, and metabolism. The compound specifically targets the ATP-binding site of PI3K, preventing its activation and subsequent phosphorylation of downstream targets .

Comparison with Similar Compounds

PI3K|A-IN-6 is unique compared to other PI3K inhibitors due to its high selectivity and potency. Similar compounds include:

These compounds share similar targets but differ in their selectivity, potency, and clinical applications, highlighting the uniqueness of this compound in targeting the PI3K pathway .

Properties

Molecular Formula

C16H15IN2OS

Molecular Weight

410.3 g/mol

IUPAC Name

2-iodo-3-[(4-methoxyphenyl)sulfanylmethyl]-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H15IN2OS/c1-11-3-8-15-18-16(17)14(19(15)9-11)10-21-13-6-4-12(20-2)5-7-13/h3-9H,10H2,1-2H3

InChI Key

MWKUTIJAGYATFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CSC3=CC=C(C=C3)OC)I)C=C1

Origin of Product

United States

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